molecular formula C12H16ClNO3 B2993749 3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2551117-00-9

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No. B2993749
CAS RN: 2551117-00-9
M. Wt: 257.71
InChI Key: LXMJNIAHAFSSGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry . The synthetic chemistry of azetidines is driven by a considerable ring strain . A common method for the synthesis of azetidines involves the treatment of 3-bromoazetidines with different nucleophiles .


Molecular Structure Analysis

The molecular structure of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” is represented by the molecular formula C12H16ClNO3. The molecular weight of this compound is 257.71.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Azetidines, including “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis of Azetidines

The methods of synthesis of azetidines have seen remarkable advances in recent years . These methods are crucial for the production of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” and other azetidines.

Functionalization of Azetidines

Functionalization of azetidines, including “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride”, is another important area of research . This process involves the addition of functional groups to the azetidine molecule, which can significantly alter its properties and potential applications.

Drug Discovery

Azetidines are frequently used as motifs in drug discovery . Their unique reactivity and stability make them valuable components in the development of new pharmaceuticals.

Polymer Synthesis

Azetidines have found applications in polymer synthesis . Their reactivity and stability make them suitable for the creation of complex polymer structures.

Peptidomimetic and Nucleic Acid Chemistry

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . This makes “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” a valuable compound in these fields.

Catalytic Processes

Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . Their unique reactivity makes them excellent candidates for these types of reactions.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . This property could be exploited in the synthesis of larger, more complex molecules.

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . With recent advances in the chemistry and reactivity of azetidines, there is potential for further exploration and development in this area .

properties

IUPAC Name

3-(phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-11(15)12(7-13-8-12)9-16-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJNIAHAFSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(COCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

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